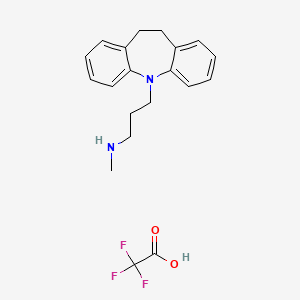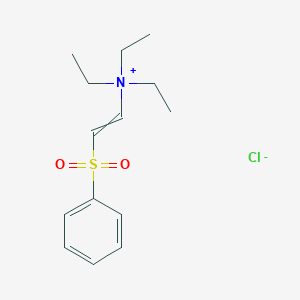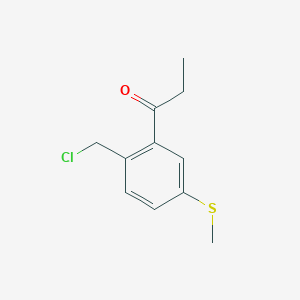
Desipramine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desipramine trifluoroacetate is a chemical compound that combines desipramine, a tricyclic antidepressant, with trifluoroacetate, a derivative of trifluoroacetic acid. Desipramine is primarily used in the treatment of depression and other mood disorders. The trifluoroacetate component is often used in organic chemistry for various purposes, including as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desipramine trifluoroacetate can be synthesized by reacting desipramine with trifluoroacetic acid. The reaction typically involves dissolving desipramine in an appropriate solvent, such as methanol or ethanol, and then adding trifluoroacetic acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: Desipramine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to desipramine.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate desipramine .
Wissenschaftliche Forschungsanwendungen
Desipramine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: this compound is investigated for its antidepressant properties and its potential use in treating other mood disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
Desipramine trifluoroacetate exerts its effects primarily through the inhibition of norepinephrine reuptake. This increases the availability of norepinephrine in the synaptic cleft, enhancing neurotransmission. It also has a lesser effect on serotonin reuptake. The trifluoroacetate component may influence the compound’s pharmacokinetics and stability .
Vergleich Mit ähnlichen Verbindungen
Desipramine Hydrochloride: Another salt form of desipramine, used similarly in the treatment of depression.
Imipramine: A tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Nortriptyline: Another tricyclic antidepressant, structurally similar to desipramine but with different clinical uses
Uniqueness: Desipramine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which may enhance its stability and alter its pharmacokinetic profile compared to other desipramine salts .
Eigenschaften
CAS-Nummer |
34289-31-1 |
|---|---|
Molekularformel |
C20H23F3N2O2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;3-2(4,5)1(6)7/h2-5,7-10,19H,6,11-14H2,1H3;(H,6,7) |
InChI-Schlüssel |
UFQHEQUKRIFMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)



![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)





![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)

